AM4113 - 614726-85-1

AM4113

Catalog Number: EVT-258754
CAS Number: 614726-85-1
Molecular Formula: C17H12Cl3N3O
Molecular Weight: 380.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AM4113 is a synthetic compound classified as a neutral cannabinoid receptor type 1 (CB1) antagonist. [, ] This classification distinguishes it from inverse agonists like rimonabant, which suppress the basal activity of CB1 receptors. [, , , , , , ] Neutral antagonists, on the other hand, are believed to block CB1 receptors without altering their constitutive activity. [, , , , ]

AM4113 serves as a valuable tool in scientific research, specifically in understanding the role of CB1 receptors in various physiological processes. [, , , , , , , , , , , , , , , , ] Its use in preclinical studies provides insights into the therapeutic potential of targeting the endocannabinoid system for conditions such as obesity, metabolic disorders, drug addiction, and pain. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

AM4113 shares the core 1,5-diarylpyrazole structure common to many CB1 antagonists. [, , , ] The molecule consists of:

  • A carboxamide group at the 3-position of the pyrazole ring, further substituted with a piperidinyl ring. [, , , ]
Mechanism of Action

AM4113 acts as a selective antagonist at CB1 receptors, primarily found in the central nervous system and, to a lesser extent, in peripheral tissues. [, , , , , , , , , , , , , , , , , , , ] Unlike inverse agonists, which stabilize the inactive conformation of CB1 receptors, AM4113 is proposed to bind to the receptor without altering its basal activity. [, , , , ] This binding prevents the endogenous cannabinoids, anandamide, and 2-arachidonoylglycerol, from activating the receptor and initiating downstream signaling cascades. [, , , , ]

Applications
  • Investigating the Role of CB1 Receptors in Drug Addiction: AM4113 has demonstrated efficacy in attenuating the abuse-related effects of various drugs like nicotine, cocaine, and heroin in preclinical models. [, , , , , ] These findings suggest its potential as a therapeutic target for managing drug addiction.
  • Exploring the Therapeutic Potential for Metabolic Disorders: Studies have shown that AM4113 can mitigate metabolic syndrome-related complications such as insulin resistance, nephropathy, and prostatic hyperplasia in rodent models. [, , ] These findings highlight its potential for treating metabolic disorders.
  • Understanding the Role of CB1 Receptors in Pain Processing: Research indicates that AM4113 can influence pain perception and development, particularly in models of neuropathic pain. [, , ]
  • Investigating the Role of CB1 Receptors in Food Intake and Weight Regulation: AM4113 effectively reduces food intake and weight gain in rats, further supporting the role of CB1 receptors in energy balance and offering a potential target for obesity management. []
  • Studying Cannabinoid-Induced Hypothermia: AM4113 effectively blocks the hypothermic effects of CB1 agonists, offering a valuable tool to investigate the thermoregulatory mechanisms involving CB1 receptors. []
  • Distinguishing between CB1 Neutral Antagonists and Inverse Agonists: AM4113 serves as a valuable tool in differentiating the pharmacological effects of CB1 neutral antagonists from those of inverse agonists like rimonabant. [, , , , , , ] This distinction is crucial in developing safer and more effective therapeutic strategies targeting the endocannabinoid system.

Rimonabant (SR141716A)

  • Compound Description: Rimonabant is a CB1 receptor inverse agonist, meaning it binds to the receptor and reduces its constitutive activity. It was initially marketed as an anti-obesity drug but was later withdrawn due to serious psychiatric side effects, including anxiety and depression. [, , , ]
  • Relevance: Rimonabant and AM4113 are both CB1 receptor antagonists, but they differ in their intrinsic activities. AM4113 is a neutral antagonist, meaning it blocks the receptor without altering its basal activity. This difference in pharmacological profile is thought to contribute to the improved safety profile of AM4113 compared to rimonabant. [, , , ]

AM6545

  • Compound Description: AM6545 is a peripherally restricted CB1 receptor antagonist with potential therapeutic applications in metabolic disorders and renal diseases. [, , ]

PIMSR1

  • Compound Description: PIMSR1 is another neutral CB1 antagonist that has been investigated for its potential in treating addiction. []
  • Relevance: PIMSR1 shares a similar pharmacological profile with AM4113, both acting as neutral antagonists at the CB1 receptor. Their efficacy in reducing drug self-administration and attenuating drug-enhanced brain stimulation reward has been compared. []

GAT358

  • Compound Description: GAT358 is a CB1 receptor negative allosteric modulator (NAM). NAMs bind to a distinct site on the receptor from the orthosteric site where agonists and antagonists bind. They modify the receptor's conformation, thereby altering its affinity for orthosteric ligands. []
  • Relevance: GAT358 represents a different approach to modulating CB1 receptor activity compared to AM4113. While AM4113 directly blocks the orthosteric site, GAT358 indirectly influences receptor activity through allosteric modulation. []

GAT369

  • Compound Description: Similar to GAT358, GAT369 is also a CB1 receptor negative allosteric modulator. []

AM4054

  • Compound Description: AM4054 is a potent and selective CB1 receptor agonist with high affinity for the receptor. It exhibits a slow onset of action and produces hypothermia in rats. [, , ]
  • Relevance: AM4054 serves as a pharmacological tool to investigate the effects of CB1 receptor activation and to assess the antagonist properties of compounds like AM4113. Studies have shown that AM4113 effectively blocks the discriminative stimulus effects of AM4054. [, , ]

CP55,940

  • Compound Description: CP55,940 is a potent and full synthetic agonist of both CB1 and CB2 receptors. [, , ]
  • Relevance: CP55,940 is frequently used as a standard reference agonist in CB1 receptor research. It helps characterize the functional activity of the receptor and assess the antagonistic properties of compounds like AM4113. Studies have demonstrated that AM4113 effectively antagonizes CP55,940-induced effects. [, ]

AM251

  • Compound Description: AM251 is a selective CB1 receptor antagonist/inverse agonist that has been widely used in pharmacological studies. [, , , ]
  • Relevance: AM251 and AM4113 are both CB1 receptor antagonists, but they may differ in their intrinsic activity and selectivity for CB1 over CB2 receptors. Studies have compared their effects on food intake, weight gain, and other CB1-mediated responses. [, ]

WIN-55,212-2 (WIN)

  • Compound Description: WIN-55,212-2 is a potent aminoalkylindole derivative that acts as an agonist at both CB1 and CB2 receptors. It exhibits a wide range of pharmacological effects, including analgesia, hypothermia, and catalepsy. [, , ]
  • Relevance: WIN-55,212-2 serves as a tool to investigate the effects of cannabinoid receptor activation, particularly in the context of pain and neuroprotection. Studies have shown that AM4113, as a CB1 antagonist, can block or reverse the effects induced by WIN-55,212-2. [, ]

Δ9-Tetrahydrocannabinol (Δ9-THC)

  • Compound Description: Δ9-THC is the primary psychoactive component of cannabis and acts as a partial agonist at both CB1 and CB2 receptors. It produces a range of effects, including euphoria, relaxation, altered sensory perception, and cognitive impairment. [, , ]
  • Relevance: Δ9-THC serves as a reference compound for studying the effects of cannabinoids and evaluating the efficacy of CB1 antagonists like AM4113 in blocking its psychoactive and rewarding effects. [, ]

AM6527

  • Compound Description: AM6527 is a neutral CB1 receptor antagonist that has shown some efficacy in preclinical models of addiction. []
  • Relevance: AM6527 is another example of a neutral CB1 antagonist, similar to AM4113. They are both investigated for their potential in treating addiction and other CB1-mediated disorders. []

Anandamide (AEA)

  • Compound Description: Anandamide is an endogenous cannabinoid neurotransmitter that binds to both CB1 and CB2 receptors. It plays a role in regulating mood, memory, appetite, pain sensation, and various physiological processes. [, ]
  • Relevance: Anandamide is a key endogenous ligand for the CB1 receptor. Studies have investigated the effects of AM4113 on ananadmide signaling and the consequences of CB1 blockade on physiological processes regulated by this endocannabinoid. [, ]

2-Arachidonoylglycerol (2-AG)

  • Compound Description: 2-AG is another major endocannabinoid neurotransmitter that binds to both CB1 and CB2 receptors. It is present at higher concentrations in the brain than anandamide and is involved in regulating similar physiological processes. []
  • Relevance: 2-AG, along with anandamide, constitutes a significant part of the endocannabinoid system's influence on CB1 receptor activity. Studying the effects of AM4113 on 2-AG signaling provides insights into the consequences of CB1 blockade on the endocannabinoid system. []

Properties

CAS Number

614726-85-1

Product Name

AM4113

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide

Molecular Formula

C17H12Cl3N3O

Molecular Weight

380.7 g/mol

InChI

InChI=1S/C17H12Cl3N3O/c1-9-15(17(21)24)22-23(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H2,21,24)

InChI Key

BBUKVPCUOHFAQN-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

AM4113

Canonical SMILES

CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.